

# Tolbutamide-13C: A Technical Guide to Commercial Availability and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for **Tolbutamide-13C**, a stable isotope-labeled analog of the first-generation sulfonylurea drug, Tolbutamide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and other biomedical fields who require isotopically labeled standards for their studies.

# **Commercial Availability**

**Tolbutamide-13C** is available from several chemical suppliers specializing in stable isotopelabeled compounds. While pricing is typically available upon quotation, the following table summarizes key information from prominent vendors.

Supplier	Catalog Number	Product Name	Additional Information
MedChemExpress	HY-B0401S1	Tolbutamide-13C	Inquire for pricing and availability.[1][2][3]
BLD Pharm	BD140751	Tolbutamide-13C	Inquire for pricing and availability.[4]

# **Chemical and Physical Properties**



The key chemical and physical properties of **Tolbutamide-13C** are summarized in the table below, based on data from PubChem.[5][6]

Property	Value	
IUPAC Name	1-(1-13C)butyl-3-(4-methylphenyl)sulfonylurea	
Molecular Formula	C11 <sup>13</sup> CH18N2O3S	
Molecular Weight	271.34 g/mol	
CAS Number Not available		
Appearance	White crystalline powder (based on unlabeled Tolbutamide)	
Solubility	Soluble in DMSO and ethanol (based on unlabeled Tolbutamide)[7]	

# **Synthesis of Tolbutamide-13C**

While specific, detailed protocols for the synthesis of **Tolbutamide-13C** are not readily available in published literature, a plausible synthetic route can be devised based on established methods for the synthesis of unlabeled Tolbutamide and general techniques for isotopic labeling. The most common and efficient synthesis of Tolbutamide involves the reaction of a substituted sulfonylurea with an amine or a sulfonamide with an isocyanate.

The proposed synthesis of **Tolbutamide-13C** introduces the isotopic label via a 13C-labeled n-butylamine precursor.

# **Proposed Synthetic Pathway**

The following diagram illustrates the proposed two-step synthesis of **Tolbutamide-13C** from ptoluenesulfonyl isocyanate and [1-13C]n-butylamine.



# Starting Materials p-Toluenesulfonyl isocyanate + Final Product Tolbutamide-13C [1-13C]n-Butylamine

#### Proposed Synthesis of Tolbutamide-13C

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Caption: Proposed reaction scheme for **Tolbutamide-13C** synthesis.

# **Experimental Protocols**

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis of **Tolbutamide-13C**. These protocols are adapted from known procedures for the synthesis of unlabeled Tolbutamide.

Step 1: Synthesis of p-Toluenesulfonylurea (Intermediate)

This intermediate can be synthesized via multiple routes. A common method involves the reaction of p-toluenesulfonamide with urea.

- Materials:
  - p-Toluenesulfonamide
  - Urea
  - Sodium Hydroxide (NaOH)



- Hydrochloric Acid (HCl)
- Water

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluenesulfonamide and a molar excess of urea in an appropriate solvent (e.g., a high-boiling point ether or an inert hydrocarbon).
- Add a stoichiometric amount of sodium hydroxide to the mixture.
- Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the mixture with dilute hydrochloric acid to precipitate the p-toluenesulfonylurea.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the p-toluenesulfonylurea intermediate.

#### Step 2: Synthesis of Tolbutamide-13C

This final step involves the reaction of the p-toluenesulfonylurea intermediate with the isotopically labeled n-butylamine.

- Materials:
  - p-Toluenesulfonylurea
  - [1-13C]n-Butylamine
  - Anhydrous solvent (e.g., Toluene or Dichloromethane)
  - Inert atmosphere (e.g., Nitrogen or Argon)
- Procedure:

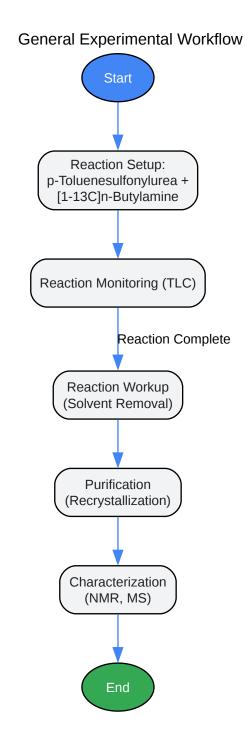


- To a solution of p-toluenesulfonylurea in an anhydrous solvent under an inert atmosphere, add a stoichiometric amount of [1-13C]n-butylamine dropwise at room temperature.
- Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **Tolbutamide-13C**.

# **Experimental Workflow**

The following diagram outlines the general workflow for the synthesis and purification of **Tolbutamide-13C**.





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Caption: Workflow for **Tolbutamide-13C** synthesis and analysis.



# **Isotopic Enrichment and Characterization**

Commercial suppliers of stable isotope-labeled compounds, such as MedChemExpress, typically provide products with high isotopic enrichment, often exceeding 98%.[8] The isotopic purity and identity of the final product should be confirmed by analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass Spectrometry: The mass spectrum of Tolbutamide-13C will show a molecular ion peak (M+) at m/z 271, which is one mass unit higher than that of unlabeled Tolbutamide (m/z 270). The fragmentation pattern can also be used to confirm the position of the 13C label.
- 13C NMR Spectroscopy: The 13C NMR spectrum will show a significantly enhanced signal
  for the carbon at the 1-position of the butyl group. The chemical shift of this carbon will be
  consistent with that of the corresponding carbon in unlabeled Tolbutamide. Solid-state 13C
  NMR studies have been conducted on Tolbutamide, which can provide reference chemical
  shift data.[3]

### Conclusion

**Tolbutamide-13C** is a commercially available stable isotope-labeled compound that is crucial for a variety of research applications in drug development and metabolism. While a specific, published synthesis protocol is not readily available, a reliable synthetic route can be proposed based on well-established organic chemistry principles. The synthesis involves the coupling of a p-toluenesulfonyl precursor with a 13C-labeled n-butylamine. Researchers should verify the isotopic enrichment and purity of the final product using standard analytical methods. This guide provides the necessary foundational information for scientists to source or synthesize **Tolbutamide-13C** for their research needs.

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